
Bis(triethylsilyloxy)arsoryloxy-triethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triethylsilyloxy)arsoryloxy-triethylsilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylsilyloxy)arsoryloxy-triethylsilane typically involves the reaction of triethylsilane with arsenic-containing compounds under controlled conditions. The process often requires the use of catalysts and specific reaction environments to ensure the formation of the desired product. For example, the use of hydrosilanes like triethylsilane in the presence of catalysts such as boron trifluoride can facilitate the formation of silyloxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Bis(triethylsilyloxy)arsoryloxy-triethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsenic and silicon-containing products.
Reduction: It can be reduced using hydrosilanes or other reducing agents to yield simpler silyloxy compounds.
Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrosilanes, boron trifluoride, and molecular iodine. Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield arsenic oxides and silicon oxides, while reduction reactions can produce simpler silyloxy compounds.
科学的研究の応用
Bis(triethylsilyloxy)arsoryloxy-triethylsilane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyloxy and arsenic-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: Utilized in the production of advanced materials and coatings, leveraging its reactivity and stability
作用機序
The mechanism of action of bis(triethylsilyloxy)arsoryloxy-triethylsilane involves its ability to act as a reducing agent and participate in various chemical transformations. The compound’s silyloxy groups can interact with molecular targets, facilitating reactions such as hydrosilylation and reductive amination. These interactions are mediated by the compound’s ability to donate or accept electrons, influencing the reactivity of other molecules .
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler organosilicon compound used as a reducing agent in organic synthesis.
Trimethylsilyloxy compounds: Similar in structure but with different alkyl groups, affecting their reactivity and applications.
Arsenic-containing silanes: Compounds that share the arsenic-silicon bond but differ in the specific substituents attached.
Uniqueness
Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
137823-33-7 |
|---|---|
分子式 |
C18H45AsO4Si3 |
分子量 |
484.7 g/mol |
IUPAC名 |
tris(triethylsilyl) arsorate |
InChI |
InChI=1S/C18H45AsO4Si3/c1-10-24(11-2,12-3)21-19(20,22-25(13-4,14-5)15-6)23-26(16-7,17-8)18-9/h10-18H2,1-9H3 |
InChIキー |
DAUXRCOWTIWTNX-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)O[As](=O)(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


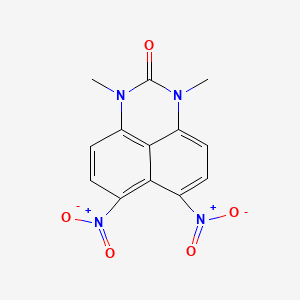
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)
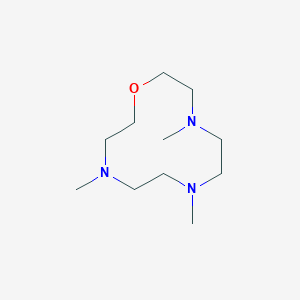


![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
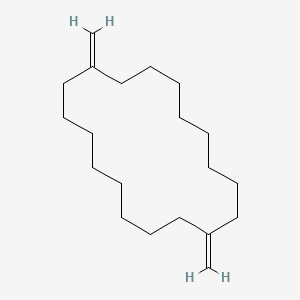
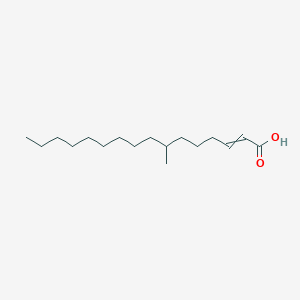

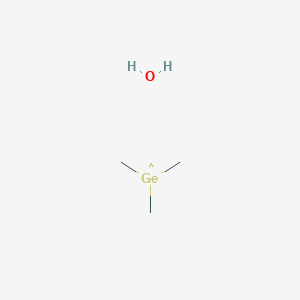
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)

